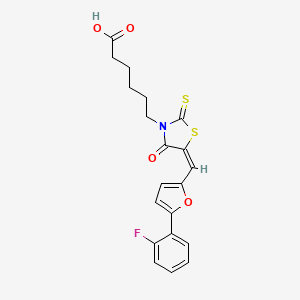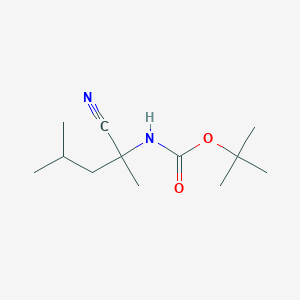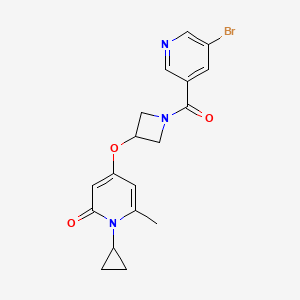![molecular formula C23H21N3O2S B2488726 N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 899964-60-4](/img/structure/B2488726.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide belongs to a class of compounds that often exhibit interesting biological and chemical properties, such as fluorescence, anticancer activity, and potential as ligands for various receptors. These compounds' significance stems from their complex structure, incorporating elements like methoxybenzo[d]thiazol and pyridinylmethyl groups, which can influence their interaction with biological systems and their chemical reactivity.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. For instance, compounds like N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogs are synthesized through microwave-accelerated synthesis, highlighting the efficiency of modern synthetic methods in constructing complex architectures from simpler precursors (Loidreau et al., 2013).
Applications De Recherche Scientifique
Synthesis and Evaluation as Anti-Inflammatory Agents
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. These compounds have been studied for animal toxicity, analgesic, and anti-inflammatory activities, showing promising results in this field (Thabet et al., 2011).
Structural Characterization and Hydrogen Bonding
The structural characterization of similar N,4-diheteroaryl 2-aminothiazoles, including their protonation sites and hydrogen bonding patterns, has been conducted. These studies are crucial for understanding the molecular properties and interactions of such compounds (Böck et al., 2021).
Potential COVID-19 Inhibitors
Recent research has explored the potential of this compound derivatives as COVID-19 inhibitors. This includes molecular docking and dynamic simulation studies targeting the main protease of SARS-CoV-2 (Alghamdi et al., 2023).
Antibacterial and Antifungal Properties
Several derivatives of this compound have demonstrated significant antibacterial and antifungal activities. This includes comparisons to standard antimicrobial agents like Ampicilline and Flucanazole (Helal et al., 2013).
Anticancer Activity
Compounds containing this compound have shown promising anticancer activity. This includes studies on cytotoxicity against various cancer cell lines, revealing potential therapeutic applications in oncology (Kumbhare et al., 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is the p53 protein , a crucial regulator of cell cycle and apoptosis . The compound’s interaction with p53 leads to its activation, which in turn regulates the equilibrium between rapid cell proliferation and apoptosis .
Mode of Action
The compound interacts with its target, the p53 protein, leading to its activation . This activation results in changes in the levels of key mitochondrial proteins such as Bcl-2 and Bax . The balance in levels of these proteins is altered, which results in apoptosis by accelerating the expression of caspases .
Biochemical Pathways
The compound affects the mitochondrial-dependent pathways . The activation of p53 leads to changes in the levels of key mitochondrial proteins, altering the balance between them . This imbalance results in apoptosis, a form of programmed cell death, by accelerating the expression of caspases .
Result of Action
The compound exhibits anti-cancer activity against various cancer cell lines . It induces G2/M cell cycle arrest and apoptosis in treated cells . The compound can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .
Orientations Futures
Propriétés
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-19-11-12-20-21(15-19)29-23(25-20)26(16-18-9-5-6-14-24-18)22(27)13-10-17-7-3-2-4-8-17/h2-9,11-12,14-15H,10,13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADDPMMSSZVHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)


![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)

![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)



![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)